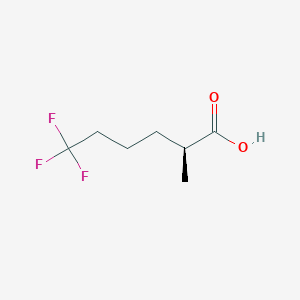
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Hydrogel Formation and Material Science
- Anion Tuning of Hydrogel Properties: Hydrogels formed by similar urea derivatives demonstrate that the physical properties of these materials can be significantly influenced by the identity of the anion present. This has implications for tuning the rheology, morphology, and gelation of low molecular weight hydrogelators, with potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Crystallography and Molecular Interaction Studies
- Intermolecular Interactions in Crystal Structures: Research on substituted tetrazolones, which share structural similarities with the compound , has contributed to understanding the role of hydrogen bonding and weak electrostatic interactions in crystal packing. These studies are crucial for the design of new materials with desired physical properties (Rayat et al., 2009).
Anticancer and Enzyme Inhibition Studies
- Anticancer and Enzyme Inhibition: Urea derivatives have been synthesized and evaluated for their enzyme inhibition capabilities and anticancer activities. This highlights the potential of such compounds in therapeutic applications, including targeted cancer treatments and the development of new inhibitors for various enzymes (Mustafa et al., 2014).
Antidiabetic Research
- Antidiabetic Screening: Novel dihydropyrimidine derivatives, which can be structurally related to the compound of interest, have shown promise in antidiabetic screenings. This opens up avenues for the development of new antidiabetic medications, showcasing the compound's potential in medical research (Lalpara et al., 2021).
Antimicrobial Activity
- Antimicrobial Evaluation: Imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial properties. This indicates the role of similar compounds in combating microbial infections, contributing to the search for new antimicrobial agents (Rani et al., 2014).
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-3-27-14-10-8-13(9-11-14)24-17(21-22-23-24)12-19-18(25)20-15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTVMLHLSRVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



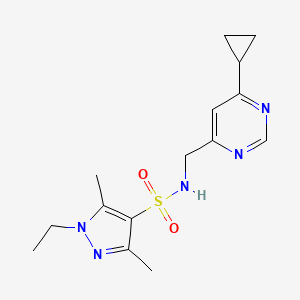
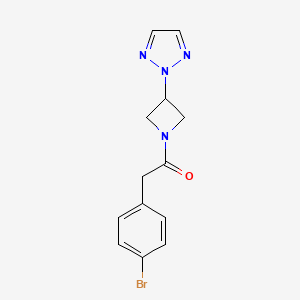

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
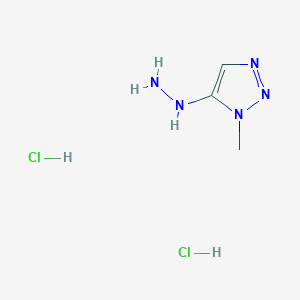


![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)
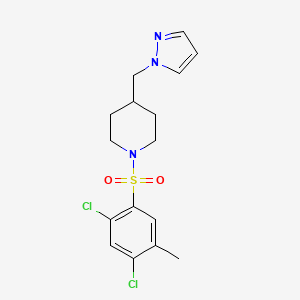
![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)
